

CAS number 32599-84-1 properties

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Compound of Interest

Compound Name: 4-(1-Adamantyl)-2-nitrophenol

CAS No.: 1459-49-0

Cat. No.: B177950

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An In-depth Technical Guide to 4-Formylaminoantipyrine (CAS No. 1672-58-8)

Abstract

This technical guide provides a comprehensive overview of 4-formylaminoantipyrine, a significant metabolite of the pharmaceutical compounds aminopyrine (aminophenazone) and metamizole. This document consolidates critical information regarding its chemical identity, physicochemical properties, biological significance, synthesis, and analytical characterization. It is intended for researchers, scientists, and professionals in drug development and pharmacology who require a detailed understanding of this compound for metabolic studies, analytical standard development, or toxicological evaluation.

A Note on Chemical Identification: The initial query for CAS number 32599-84-1 did not yield specific results in major chemical databases. However, extensive analysis of related chemical nomenclature strongly indicates the compound of interest is 4-formylaminoantipyrine, which is officially assigned CAS number 1672-58-8. This guide will exclusively focus on the properties and data associated with this confirmed identity.

Chemical Identity and Structure

4-Formylaminoantipyrine is a pyrazolone derivative characterized by a formamide group at the C4 position of the antipyrine core structure.[1] It is a key intermediate in the metabolic cascade of several

widely used analgesic and antipyretic drugs.[1][2]

Identifier	Value
IUPAC Name	N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide[1]
CAS Number	1672-58-8[1][2]
Molecular Formula	C ₁₂ H ₁₃ N ₃ O ₂ [1][2]
Molecular Weight	231.25 g/mol [1][2]
Synonyms	4-(Formylamino)antipyrine, 4-Formamidoantipyrine, N-Antipyrinylformamide, Metamizole Impurity A[1]
SMILES	<chem>O=CNC1=C(C)N(C)N(C2=CC=CC=C2)C1=O</chem> [2]

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graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];  
node [shape=plaintext, fontname="Arial", fontsize=12];  
edge [fontname="Arial", fontsize=10];
```

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// Atom nodes
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N1 [label="N", pos="0,1.5!"];
```

```
N2 [label="N", pos="-1.3,0.75!"];
```

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C3 [label="C", pos="-1.3,-0.75!"];
```

```
C4 [label="C", pos="0,0!"];
```

```
C5 [label="C", pos="0,-1.5!"];
```

```
// Substituents on the pyrazolone ring
```

```
C_N1_Me [label="CH3", pos="0.9,2.2!"];
```

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N2_Ph_C1 [label="C", pos="-2.6,1.25!"];
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N2_Ph_C2 [label="C", pos="-3.5,0.5!"];
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N2_Ph_C3 [label="C", pos="-4.4,1.25!"];
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N2_Ph_C4 [label="C", pos="-4.4,2.5!"];
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N2_Ph_C5 [label="C", pos="-3.5,3.25!"];
```

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N2_Ph_C6 [label="C", pos="-2.6,2.5!"];
```

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C3_0 [label="O", pos="-2.2,-1.25!"];  
C5_Me [label="CH3", pos="0.9,-2.2!"];
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// Formylamino group at C4  
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H_N_formyl [label="H", pos="1.7,-0.7!"];  
C_formyl [label="C", pos="2.2,0.75!"];  
H_formyl [label="H", pos="2.2,1.5!"];  
O_formyl [label="O", pos="3.1,0.25!"];
```

```
// Bonds
N1 -- N2;
N2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- N1;
N1 -- C_N1_Me;
N2 -- N2_Ph_C1;
N2_Ph_C1 -- N2_Ph_C2;
N2_Ph_C2 -- N2_Ph_C3;
N2_Ph_C3 -- N2_Ph_C4;
N2_Ph_C4 -- N2_Ph_C5;
N2_Ph_C5 -- N2_Ph_C6;
N2_Ph_C6 -- N2_Ph_C1;
C3 -- C3_0 [style=double];
C5 -- C5_Me;
C4 -- N_formyl;
N_formyl -- H_N_formyl;
N_formyl -- C_formyl;
C_formyl -- H_formyl;
C_formyl -- O_formyl [style=double];

}
```

Caption: Chemical structure of 4-Formylaminoantipyrine.

Physicochemical Properties

4-Formylaminoantipyrine is typically supplied as a solid, with its appearance ranging from off-white to light yellow.[3] It exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro and stock solution preparation.[3]

Property	Value	Source(s)
Appearance	Off-white to light yellow solid	[3]
Melting Point	190.0 to 194.0 °C	[4]
Solubility	DMSO: 100 mg/mL (432.43 mM)	[3]
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[3]

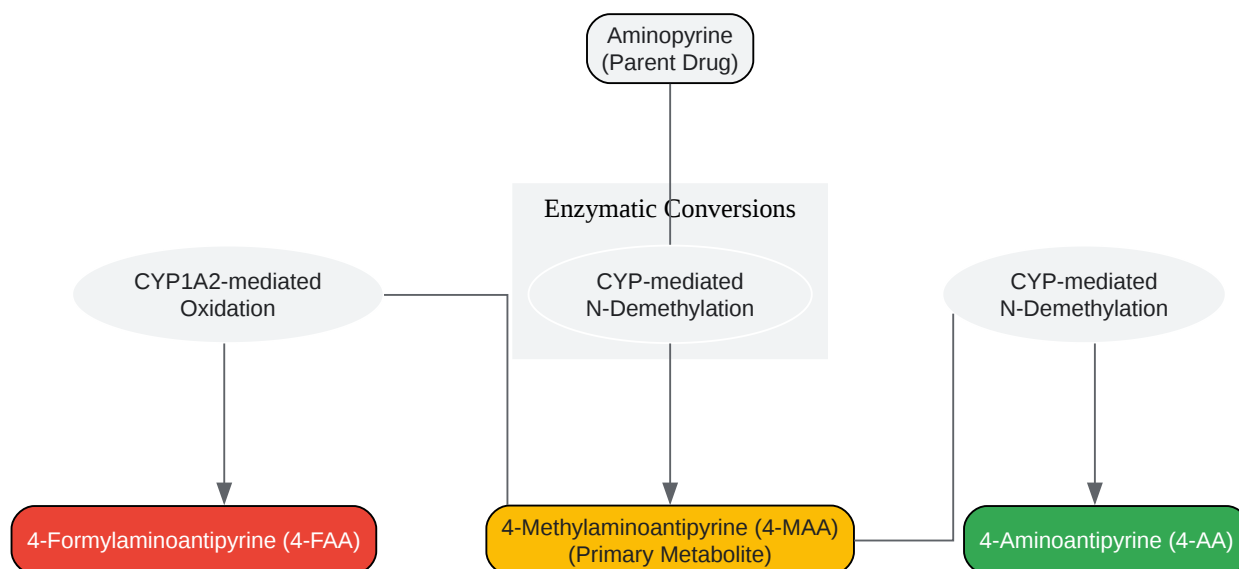
Biological Significance and Metabolic Pathway

4-Formylaminoantipyrine (4-FAA) is not administered directly as a therapeutic agent but is a significant human metabolite of the drugs aminopyrine and metamizole (dipyrone).[1][2] The biotransformation of these parent drugs is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6]

The metabolic cascade generally proceeds as follows:

- Aminopyrine undergoes N-demethylation to form 4-methylaminoantipyrine (4-MAA).
- 4-MAA is the central intermediate, which can be further metabolized via two primary routes:
 - Oxidation: The N-methyl side chain of 4-MAA is oxidized by CYP enzymes, notably CYP1A2, to yield 4-formylaminoantipyrine (4-FAA).[5]
 - N-demethylation: 4-MAA can be further demethylated to form 4-aminoantipyrine (4-AA).[5]

The relative formation of these metabolites can vary significantly between individuals due to genetic polymorphisms in CYP enzymes and other factors.[6] The quantification of these metabolites in plasma and urine is a common method to assess drug metabolism and liver function.[7]



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Caption: Simplified metabolic pathway of aminopyrine.

Experimental Protocols: Synthesis

The synthesis of 4-formylaminoantipyrene is most directly achieved through the formylation of its precursor, 4-aminoantipyrene. A validated method involves the use of formic acid with a catalyst.[8]

Synthesis of 4-Formylaminoantipyrene from 4-Aminoantipyrene

This protocol is based on the procedure described by Zhang et al. (2013).[8]

Materials:

- 4-Aminoantipyrene (AA) (10 mmol)
- Formic acid (60 mmol)
- Zinc oxide (ZnO) (5 mmol)

- 25 mL three-necked round-bottom flask
- Magnetic stirrer and heating mantle

Procedure:

- Combine 4-aminoantipyrine (10 mmol), formic acid (60 mmol), and zinc oxide (5 mmol) in a 25 mL three-necked round-bottom flask.
- Stir the mixture and heat to 70 °C.
- Maintain the reaction at this temperature with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- Purify the product using standard techniques such as recrystallization or column chromatography to yield 4-formylaminoantipyrine (FAA).

Self-Validation: The identity and purity of the synthesized compound should be confirmed through analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and elemental analysis, and compared against a certified reference standard.[8]

Analytical Methodology

The quantification of 4-formylaminoantipyrine, particularly in biological matrices, is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[5]

Key Analytical Techniques:

- HPLC-MS/MS: Allows for the sensitive and specific quantification of 4-FAA and its related metabolites in plasma, urine, and other biological samples.[5][7]
- Gas Chromatography-Mass Spectrometry (GC-MS): Can also be utilized for the identification and quantification of the compound.[1]

- Reference Standard: Certified analytical standards of 4-formylaminoantipyrine are commercially available and essential for method development, validation, and quantitative analysis.[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 4-formylaminoantipyrine.

Spectroscopic Data	Observations
Mass Spectrometry (GC-MS)	Data available in public databases such as PubChem and SpectraBase.[1]
¹³ C-NMR Spectroscopy	Spectral data is available, though detailed peak assignments require experimental determination or advanced computational prediction.[1]
¹ H-NMR Spectroscopy	Spectra have been recorded for structural confirmation.[8] Detailed analysis would reveal signals corresponding to the aromatic protons of the phenyl group, the methyl groups on the pyrazolone ring, and the protons of the formylamino group.
FT-IR Spectroscopy	Key vibrational bands would include C=O stretching for the pyrazolone carbonyl and the formamide carbonyl, N-H stretching, and aromatic C-H stretching.[8]

Safety and Handling

Based on aggregated GHS data, 4-formylaminoantipyrine is classified as a hazardous substance. Appropriate safety precautions must be observed during handling.

Hazard Class	GHS Pictogram	Hazard Statement
Acute Toxicity, Oral		H302: Harmful if swallowed[1]
Acute Toxicity, Inhalation		H330: Fatal if inhaled[1]

Handling Recommendations:

- Work in a well-ventilated area or a fume hood, especially when handling the solid powder.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of accidental exposure, seek immediate medical attention.

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